Cas no 2870708-02-2 (7-Ethynylquinazoline)

7-Ethynylquinazoline is a versatile quinazoline derivative featuring an ethynyl functional group, which enhances its reactivity and utility in organic synthesis and pharmaceutical research. The compound serves as a valuable building block for the development of heterocyclic compounds, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its ethynyl group allows for efficient cross-coupling reactions, such as Sonogashira and click chemistry, enabling precise modifications for structure-activity relationship studies. The quinazoline core contributes to its stability and binding affinity in medicinal chemistry applications. This compound is particularly useful in targeted drug discovery and materials science due to its modular reactivity and structural adaptability.
7-Ethynylquinazoline structure
7-Ethynylquinazoline structure
商品名:7-Ethynylquinazoline
CAS番号:2870708-02-2
MF:C10H6N2
メガワット:154.168041706085
CID:6304698
PubChem ID:87150168

7-Ethynylquinazoline 化学的及び物理的性質

名前と識別子

    • EN300-39848141
    • 7-ethynylquinazoline
    • 2870708-02-2
    • SCHEMBL738516
    • 7-Ethynylquinazoline
    • インチ: 1S/C10H6N2/c1-2-8-3-4-9-6-11-7-12-10(9)5-8/h1,3-7H
    • InChIKey: UPTNSHNWOCKRGY-UHFFFAOYSA-N
    • ほほえんだ: N1C=NC=C2C=CC(C#C)=CC=12

計算された属性

  • せいみつぶんしりょう: 154.053098200g/mol
  • どういたいしつりょう: 154.053098200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 25.8Ų

7-Ethynylquinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39848141-0.05g
7-ethynylquinazoline
2870708-02-2 95.0%
0.05g
$252.0 2025-03-16
Enamine
EN300-39848141-1.0g
7-ethynylquinazoline
2870708-02-2 95.0%
1.0g
$1086.0 2025-03-16
Enamine
EN300-39848141-0.5g
7-ethynylquinazoline
2870708-02-2 95.0%
0.5g
$847.0 2025-03-16
1PlusChem
1P0293E1-250mg
7-ethynylquinazoline
2870708-02-2 95%
250mg
$727.00 2024-05-06
Aaron
AR0293MD-10g
7-ethynylquinazoline
2870708-02-2 95%
10g
$6443.00 2023-12-15
Aaron
AR0293MD-1g
7-ethynylquinazoline
2870708-02-2 95%
1g
$1519.00 2025-02-17
1PlusChem
1P0293E1-50mg
7-ethynylquinazoline
2870708-02-2 95%
50mg
$363.00 2024-05-06
1PlusChem
1P0293E1-10g
7-ethynylquinazoline
2870708-02-2 95%
10g
$5831.00 2024-05-06
Enamine
EN300-39848141-5.0g
7-ethynylquinazoline
2870708-02-2 95.0%
5.0g
$3147.0 2025-03-16
Enamine
EN300-39848141-0.1g
7-ethynylquinazoline
2870708-02-2 95.0%
0.1g
$376.0 2025-03-16

7-Ethynylquinazoline 関連文献

7-Ethynylquinazolineに関する追加情報

7-Ethynylquinazoline (CAS No. 2870708-02-2): A Versatile Building Block in Medicinal Chemistry and Drug Discovery

7-Ethynylquinazoline (CAS No. 2870708-02-2) is a highly specialized quinazoline derivative that has gained significant attention in pharmaceutical research and medicinal chemistry. This heterocyclic compound features an ethynyl group at the 7-position of the quinazoline core structure, making it a valuable intermediate for various synthetic applications. The unique molecular architecture of 7-ethynylquinazoline allows it to participate in diverse chemical reactions, particularly click chemistry applications, which are currently a hot topic in drug discovery circles.

The growing interest in 7-ethynylquinazoline derivatives stems from their potential as kinase inhibitors, a class of compounds that has revolutionized cancer treatment in recent years. Researchers are particularly excited about the compound's ability to serve as a molecular scaffold for developing targeted therapies. In the era of personalized medicine, where structure-activity relationship studies are crucial, 7-ethynylquinazoline offers multiple sites for structural modification, allowing medicinal chemists to fine-tune biological activity and selectivity.

From a synthetic chemistry perspective, 7-ethynylquinazoline CAS 2870708-02-2 demonstrates excellent reactivity in Sonogashira coupling reactions, making it invaluable for constructing more complex molecular architectures. This property aligns perfectly with current trends in fragment-based drug discovery, where researchers seek to build drug candidates from smaller, well-characterized fragments. The ethynyl group's participation in cycloaddition reactions also makes this compound particularly useful for creating diverse chemical libraries through combinatorial chemistry approaches.

The pharmaceutical applications of 7-ethynylquinazoline extend beyond oncology. Recent studies have explored its derivatives as potential central nervous system agents, with some showing promise in neurological disorder research. This broad applicability has made 7-ethynylquinazoline-based compounds a subject of numerous patent applications and academic publications, reflecting the compound's importance in modern drug development pipelines.

Quality control of 7-ethynylquinazoline 2870708-02-2 is crucial for research applications, with HPLC purity typically exceeding 98% for most laboratory uses. The compound's stability under various conditions makes it suitable for long-term storage and international shipping, important considerations for global pharmaceutical research collaborations. Analytical methods for characterizing 7-ethynylquinazoline derivatives typically involve a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography when crystalline forms are obtainable.

In the context of green chemistry initiatives, researchers are developing more sustainable synthetic routes to 7-ethynylquinazoline CAS No. 2870708-02-2. Recent advancements include catalytic methods that reduce heavy metal usage and solvent-free conditions that minimize environmental impact. These developments address growing concerns in the pharmaceutical industry about sustainable manufacturing practices while maintaining the high purity standards required for drug development.

The commercial availability of 7-ethynylquinazoline has expanded significantly in recent years, with multiple specialty chemical suppliers offering the compound in various quantities. Pricing trends reflect both the compound's growing importance in research and economies of scale as production methods improve. Researchers should verify the CAS 2870708-02-2 specification when sourcing the material to ensure consistency across experiments, particularly for structure-activity relationship studies where purity is critical.

Looking forward, the applications of 7-ethynylquinazoline derivatives are expected to grow as researchers uncover new biological targets and develop more sophisticated drug delivery systems. The compound's versatility positions it as a key player in the next generation of small molecule therapeutics, particularly in areas like targeted protein degradation and proteolysis targeting chimeras (PROTACs), which represent cutting-edge approaches in drug discovery.

For laboratories working with 7-ethynylquinazoline 2870708-02-2, proper handling procedures should be followed despite its non-hazardous classification. Standard laboratory practices including the use of personal protective equipment and proper ventilation are recommended when handling the compound in solid or solution form. Storage conditions typically recommend protection from light and moisture to maintain long-term stability of this valuable research chemical.

The intellectual property landscape surrounding 7-ethynylquinazoline-based compounds continues to evolve, with new patents being filed regularly. This reflects the compound's ongoing importance in medicinal chemistry and the pharmaceutical industry's recognition of its potential. Researchers exploring quinazoline derivatives should conduct thorough patent searches to navigate this complex landscape effectively.

In academic settings, 7-ethynylquinazoline CAS 2870708-02-2 has become a popular subject for graduate-level organic chemistry and medicinal chemistry projects. Its well-defined reactivity patterns and relevance to current drug discovery challenges make it an excellent teaching tool for demonstrating advanced synthetic techniques and drug design principles. Several universities have incorporated this compound into their advanced laboratory curricula.

The analytical characterization of 7-ethynylquinazoline derivatives presents interesting challenges and learning opportunities for students and researchers alike. Interpretation of spectral data, particularly the distinctive patterns observed in the NMR spectra of ethynyl-substituted quinazolines, provides valuable training in structural elucidation techniques that are fundamental to modern chemical research.

As the pharmaceutical industry continues to emphasize structure-based drug design, the role of well-characterized building blocks like 7-ethynylquinazoline becomes increasingly important. The compound's predictable reactivity and the growing body of literature documenting its transformation products make it a reliable choice for medicinal chemistry programs aiming to accelerate drug discovery timelines while maintaining scientific rigor.

Recent computational chemistry studies have begun to explore the electronic properties and conformational preferences of 7-ethynylquinazoline 2870708-02-2, providing valuable insights for rational drug design. These in silico approaches, combined with experimental data, are helping researchers understand how modifications to the quinazoline core affect biological activity, potentially leading to more effective therapeutics with fewer side effects.

The future of 7-ethynylquinazoline-based research appears bright, with new applications emerging in areas such as chemical biology and diagnostic agent development. As our understanding of biological systems grows more sophisticated, versatile building blocks like 7-ethynylquinazoline will continue to play a pivotal role in translating basic research discoveries into practical medical applications that benefit patients worldwide.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量